molecular formula C22H28N2O B6120304 3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine

3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine

Cat. No. B6120304
M. Wt: 336.5 g/mol
InChI Key: BTHNGCPSLGVCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine, commonly known as UMB 425, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of UMB 425 is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
UMB 425 has been shown to have various biochemical and physiological effects. In animal studies, UMB 425 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, UMB 425 has been shown to inhibit the growth of cancer cells and reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

UMB 425 has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, one limitation of UMB 425 is its poor solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several potential future directions for UMB 425 research. One possible direction is the development of UMB 425 analogs with improved solubility and pharmacokinetic properties. Additionally, UMB 425 could be studied further for its potential therapeutic applications in other fields, such as pain management and psychiatric disorders. Finally, UMB 425 could be studied for its potential as a tool for investigating the role of the sigma-1 receptor in various cellular processes.

Synthesis Methods

The synthesis of UMB 425 involves a multi-step process that starts with the reaction of 2-(2-methylphenyl)ethylamine and 3-bromopropionyl chloride to form the intermediate compound, 3-(2-(2-methylphenyl)ethylamino)propanoyl chloride. This intermediate is then reacted with 3-piperidin-3-ylpropanoic acid to produce the final product, UMB 425.

Scientific Research Applications

UMB 425 has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, UMB 425 has been shown to have neuroprotective effects and can reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, UMB 425 has been studied for its potential as an anti-cancer agent, as it inhibits the growth of cancer cells. In drug addiction research, UMB 425 has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-18-6-2-3-9-21(18)12-10-20-8-5-15-24(17-20)22(25)13-11-19-7-4-14-23-16-19/h2-4,6-7,9,14,16,20H,5,8,10-13,15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHNGCPSLGVCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-{3-[2-(2-Methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine

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